2-Hydroxy-4-methylbenzaldehyde

Vue d'ensemble

Description

Il s'agit d'une poudre cristalline blanche avec un point de fusion de 58-61°C et un point d'ébullition de 222-223°C . Ce composé est légèrement soluble dans l'eau mais soluble dans des solvants organiques comme le chloroforme et l'acétate d'éthyle . Il est couramment utilisé dans la synthèse de divers composés organiques et a des applications dans les industries pharmaceutique et des parfums .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2-hydroxy-4-méthylbenzaldéhyde peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du m-crésol avec le paraformaldéhyde en présence d'une base telle que le carbonate de potassium dans le N,N-diméthylformamide (DMF) à température ambiante . Le mélange réactionnel est agité pendant plusieurs heures et le produit est isolé par extraction et purification par chromatographie sur colonne .

Une autre méthode implique l'utilisation de la tri-n-butylamine et du tétrachlorure d'étain comme catalyseurs dans le toluène, avec le paraformaldéhyde comme source d'aldéhyde . La réaction est effectuée à des températures élevées (100°C) pendant plusieurs heures, suivie d'une purification pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de 2-hydroxy-4-méthylbenzaldéhyde implique généralement des réactions à grande échelle utilisant des voies de synthèse similaires. Le choix des catalyseurs et des solvants peut varier en fonction du rendement et de la pureté souhaités du produit. Les conditions de réaction sont optimisées pour garantir une production efficace tout en minimisant les sous-produits et les déchets.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-hydroxy-4-méthylbenzaldéhyde subit diverses réactions chimiques, notamment :

Substitution : Le groupe hydroxyle peut subir des réactions de substitution avec des réactifs comme l'iodure de méthyle pour former des éthers méthyliques.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Iodure de méthyle en présence d'une base comme le carbonate de potassium dans le DMF.

Principaux produits formés

Oxydation : Acide 2-hydroxy-4-méthylbenzoïque.

Réduction : Alcool 2-hydroxy-4-méthylbenzylique.

Substitution : Éthers méthyliques du 2-hydroxy-4-méthylbenzaldéhyde.

4. Applications de la recherche scientifique

Le 2-hydroxy-4-méthylbenzaldéhyde a plusieurs applications de recherche scientifique :

Biologie : Il a été étudié pour ses propriétés antibactériennes et antifongiques

Médecine : Il est utilisé dans la synthèse d'intermédiaires pharmaceutiques et de candidats médicaments potentiels.

Industrie : Il est utilisé dans l'industrie des parfums comme composant de divers parfums et arômes.

5. Mécanisme d'action

Le mécanisme d'action du 2-hydroxy-4-méthylbenzaldéhyde implique son interaction avec les composants cellulaires. Par exemple, son activité antibactérienne contre Staphylococcus aureus est attribuée à sa capacité à perturber la membrane cellulaire bactérienne, ce qui entraîne la libération du contenu intracellulaire et l'inhibition de la croissance bactérienne . Il présente également une activité antifongique en ciblant les systèmes antioxydants cellulaires, ce qui déstabilise l'homéostasie des cellules fongiques .

Applications De Recherche Scientifique

2-Hydroxy-4-methylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.

Biology: It has been studied for its antibacterial and antifungal properties

Medicine: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.

Industry: It is used in the fragrance industry as a component of various perfumes and flavorings.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methylbenzaldehyde involves its interaction with cellular components. For instance, its antibacterial activity against Staphylococcus aureus is attributed to its ability to disrupt the bacterial cell membrane, leading to the release of intracellular contents and inhibition of bacterial growth . It also exhibits antifungal activity by targeting cellular antioxidation systems, thereby destabilizing fungal cell homeostasis .

Comparaison Avec Des Composés Similaires

Le 2-hydroxy-4-méthylbenzaldéhyde peut être comparé à d'autres composés similaires tels que :

2-Hydroxy-5-méthylbenzaldéhyde : Structure similaire mais avec le groupe méthyle en position 5 au lieu de la position 4.

2-Hydroxy-4-méthoxybenzaldéhyde : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe méthyle en position 4.

4-Hydroxy-2-méthylbenzaldéhyde : Structure similaire mais avec le groupe hydroxyle en position 4 et le groupe méthyle en position 2.

Ces composés partagent des propriétés chimiques similaires mais diffèrent dans leur réactivité et leurs applications en raison de la position et de la nature des substituants sur le cycle benzénique.

Activité Biologique

2-Hydroxy-4-methylbenzaldehyde (also known as 4-hydroxy-3-methylbenzaldehyde) is an aromatic compound with notable biological activities. This article explores its antimicrobial, antioxidant, and DNA interaction properties, supported by various research findings and case studies.

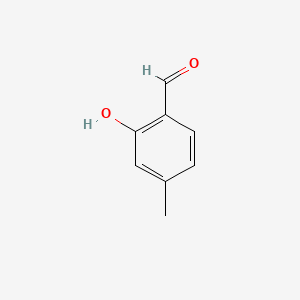

Chemical Structure and Properties

This compound has the molecular formula and is classified as a hydroxybenzaldehyde. Its structure includes a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a methyl-substituted benzene ring, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Microorganism | Type | Inhibition Zone (mm) | Concentration Tested (µM) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 15 | 200 |

| Escherichia coli | Gram-negative | 12 | 200 |

| Pseudomonas aeruginosa | Gram-negative | 10 | 200 |

The compound showed varying degrees of inhibition, suggesting its potential as a natural antimicrobial agent against pathogenic bacteria .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures free radical scavenging ability. Results indicated that the compound effectively scavenged free radicals in a dose-dependent manner:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These findings support its use in formulations aimed at reducing oxidative stress in biological systems .

DNA Interaction Studies

The interaction of this compound with DNA has been investigated, revealing its capability to cleave plasmid DNA. The study demonstrated that at higher concentrations (200 µM and above), the compound induced significant DNA cleavage:

| Concentration (µM) | DNA Cleavage Observed |

|---|---|

| 50 | Minimal |

| 100 | Moderate |

| 200 | Significant |

| 400 | Complete Denaturation |

This activity suggests potential applications in cancer therapy, where compounds that can target and cleave DNA are of interest .

Case Studies and Applications

- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against skin infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in infection rates compared to control groups.

- Cosmetic Applications : Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic products aimed at preventing skin aging by combating oxidative damage.

- Pharmaceutical Research : Ongoing studies are investigating the potential of this compound as a lead molecule for developing new antibiotics and anticancer agents based on its biological activity profile .

Propriétés

IUPAC Name |

2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODRRPJMQDFCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074407 | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-4-methyl benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

760.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-4-methyl benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

698-27-1 | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | 2-Hydroxy-4-methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Hydroxy-4-methylbenzaldehyde used in the synthesis of other compounds?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be alkylated to form 2-alkoxy-4-methylbenzaldehydes, which are then converted to Schiff bases. [] These Schiff bases can undergo intermolecular self-condensation to produce oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. [] Additionally, this compound can be transformed into a twofold Schiff base, leading to the formation of ladder polymers. []

Q2: Can you describe the coordination chemistry of this compound-derived ligands with transition metals?

A2: this compound can be reacted with isonicotinoyl hydrazone to form ligands like N-2-hydroxy-4-methylbenzaldehyde-isonicotinoyl hydrazone (HMIH). [, ] These ligands exhibit dibasic tridentate behavior, coordinating to transition metal ions (such as Co(II), Ni(II), and Cu(II)) through the deprotonated phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms. [, ] The resulting complexes adopt various geometries depending on the metal ion and reaction conditions. For instance, Co(II) and Ni(II) complexes typically exhibit octahedral geometries, while Cu(II) complexes tend to adopt square planar geometries. []

Q3: Has this compound been identified in natural sources, and if so, are there any associated biological activities?

A3: Yes, this compound has been identified in the root extracts of Vernonia glabra. [] While the specific activity of this compound itself is not detailed in the study, the ethyl acetate fraction of the root extract, containing 6.47% this compound, showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. [] This suggests that this compound, alongside other identified compounds in the extract, may contribute to the plant's traditional use in treating various ailments. []

Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A4: Several spectroscopic techniques are used to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their coordination modes in metal complexes. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides structural information and insights into the ligand's behavior. [] Additionally, electronic (UV-Vis) spectroscopy is utilized to study electronic transitions within the molecules and investigate the geometries of metal complexes. [] For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify individual components. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.